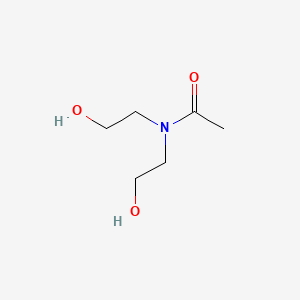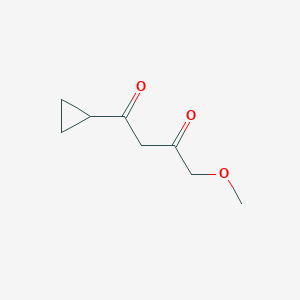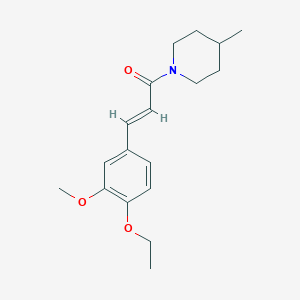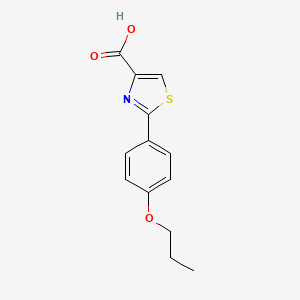![molecular formula C14H17FN4O3S B2726023 2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097918-64-2](/img/structure/B2726023.png)
2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms . The compound also has a benzenesulfonyl group attached to the pyrrolidine ring, and a fluoro and a methoxy group attached to the benzene ring.
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of 1,2,3-triazoles can be achieved through various methods, including copper-catalyzed reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a 1,2,3-triazole ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine and 1,2,3-triazole rings. These rings can participate in various chemical reactions due to their unique chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could be influenced by its molecular structure. For instance, the presence of the pyrrolidine and 1,2,3-triazole rings could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Triazole-Based Compounds Synthesis : A series of studies have focused on the efficient synthesis of 1,2,3-triazoles, demonstrating their potential in various chemical reactions and as intermediates for further chemical modifications. For example, the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles has been optimized through regiospecific 1,3-dipolar cycloaddition reactions, showcasing the versatility of triazole compounds in organic synthesis (Peng & Zhu, 2003).
Fluorogenic Aldehyde Monitoring : The development of a fluorogenic aldehyde bearing a 1,2,3-triazole moiety for monitoring the progress of aldol reactions highlights the innovative application of triazole derivatives in analytical chemistry. This approach allows for real-time tracking of reaction progress, underlining the functional versatility of triazole-based compounds (Guo & Tanaka, 2009).
Biological and Medicinal Applications
Caspase-3 Inhibition : Research has identified isatin 1,2,3-triazoles as potent inhibitors against caspase-3, a key player in apoptosis. This finding suggests potential therapeutic applications of triazole derivatives in diseases where regulation of apoptosis is beneficial (Jiang & Hansen, 2011).
Antimicrobial Activities : New triazole derivatives starting from isonicotinic acid hydrazide have been synthesized and evaluated for their antimicrobial activities. Such studies underscore the potential use of triazole compounds as antimicrobial agents, expanding the scope of their application in medicinal chemistry (Bayrak et al., 2009).
Advanced Materials and Sensors
- Selective Al(3+) Sensor : A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker has been synthesized, serving as a selective ratiometric and colorimetric chemosensor for Al(3+). This highlights the utility of triazole derivatives in the development of selective sensors for metal ions, which are crucial for environmental monitoring and industrial applications (Maity & Govindaraju, 2010).
Wirkmechanismus
Safety and Hazards
As for the safety and hazards, this product is not intended for human or veterinary use and is for research use only.
Zukünftige Richtungen
The future directions in the study of this compound could involve the development of new synthetic routes and the exploration of its potential biological activities. Given the broad range of biological activities exhibited by compounds containing pyrrolidine and 1,2,3-triazole rings, this compound could be a promising candidate for the development of new drugs .
Eigenschaften
IUPAC Name |
2-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3S/c1-22-14-5-4-12(9-13(14)15)23(20,21)18-8-2-3-11(18)10-19-16-6-7-17-19/h4-7,9,11H,2-3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYNGWDSCVNUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2CN3N=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2725940.png)
![2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2725941.png)


![N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/no-structure.png)
![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2725946.png)
![N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2725948.png)
![1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2725951.png)
![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)furan-2-carboxamide](/img/structure/B2725952.png)
![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2725953.png)



![1-Iodo-3-(4-propylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2725960.png)